molecular formula C9H15NO4S B101358 (R)-ethyl 2-acetamido-3-(acetylthio)propanoate CAS No. 19547-89-8

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate

Cat. No.: B101358
CAS No.: 19547-89-8
M. Wt: 233.29 g/mol
InChI Key: QKVURBLPSBAOFS-QMMMGPOBSA-N
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Description

®-ethyl 2-acetamido-3-(acetylthio)propanoate is a chiral compound with the molecular formula C7H11NO4S It is a derivative of cysteine, an amino acid, and features both an acetamido group and an acetylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 2-acetamido-3-(acetylthio)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with ®-cysteine, which is commercially available.

    Acetylation: The thiol group of ®-cysteine is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Amidation: The amino group is then acetylated using acetic anhydride to form the acetamido group.

    Esterification: Finally, the carboxyl group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ®-ethyl 2-acetamido-3-(acetylthio)propanoate.

Industrial Production Methods

Industrial production of ®-ethyl 2-acetamido-3-(acetylthio)propanoate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the acetylation and esterification reactions.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

    Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

®-ethyl 2-acetamido-3-(acetylthio)propanoate undergoes various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol derivative.

    Substitution: The acetylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-ethyl 2-acetamido-3-(acetylthio)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways involving cysteine derivatives.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    ®-2-acetamido-3-(acetylthio)propanoic acid: Similar structure but lacks the ethyl ester group.

    N-acetylcysteine: A well-known thiol-containing compound used as a mucolytic agent and antioxidant.

Uniqueness

®-ethyl 2-acetamido-3-(acetylthio)propanoate is unique due to its combination of acetamido and acetylthio groups, along with the ethyl ester functionality

Properties

IUPAC Name

ethyl (2R)-2-acetamido-3-acetylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-4-14-9(13)8(10-6(2)11)5-15-7(3)12/h8H,4-5H2,1-3H3,(H,10,11)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVURBLPSBAOFS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CSC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941317
Record name N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19547-89-8
Record name S,N-Diacetylcysteine monoethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does DACE increase intracellular cysteine and glutathione (GSH) levels more effectively than cysteine itself or other cysteine prodrugs?

A: DACE exhibits superior efficacy in elevating intracellular cysteine and GSH levels compared to direct cysteine administration or other prodrugs like N-acetylcysteine and oxothiazolidine carboxylic acid []. This enhanced effect stems from DACE's ability to bypass active transport mechanisms for cellular uptake, unlike cysteine. Research demonstrates that incubating peripheral blood mononuclear cells with DACE leads to higher intracellular cysteine and GSH concentrations after 24 hours compared to equivalent doses of cysteine or other prodrugs []. This suggests that DACE's structure facilitates a more efficient entry into cells, leading to a greater increase in cysteine and GSH levels.

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